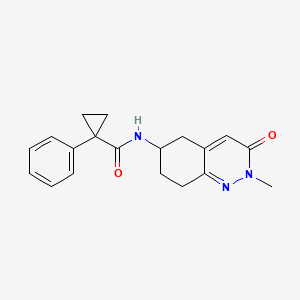![molecular formula C14H23NO4 B2971996 rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid CAS No. 2307710-65-0](/img/structure/B2971996.png)
rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid is a complex organic compound with potential applications in various scientific research fields. This compound features a unique combination of structural elements that make it of particular interest in synthetic chemistry and potential pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid typically involves multi-step organic reactions. A common route might include the reaction of a suitable starting material with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl group. Subsequent cyclization and hydrogenation steps can yield the octahydro-1H-isoindole framework.
Industrial Production Methods
Industrial production often involves optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Catalysts may be employed to enhance specific steps of the synthesis, and purification is achieved through techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid can undergo various types of reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents such as KMnO₄ or Na₂Cr₂O₇.
Reduction: Reductive amination or hydrogenation can be performed under suitable conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Reaction conditions will vary based on the specific transformation desired, such as temperature, solvent, and time.
Major Products Formed
Depending on the reaction, products can range from oxidized derivatives to reduced amines or substituted isoindole derivatives. Each transformation can potentially yield compounds with distinct properties and applications.
Aplicaciones Científicas De Investigación
rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid has several applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.
Biology: Its derivatives might be explored for their biological activity, particularly in enzyme inhibition or receptor binding studies.
Medicine: Potential pharmaceutical applications include the development of drugs targeting specific biological pathways, possibly acting as precursors for active pharmaceutical ingredients.
Industry: It can be utilized in the development of advanced materials or in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid exerts its effects depends on the context of its application. For instance, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. These interactions can influence various cellular pathways, leading to physiological effects.
Comparación Con Compuestos Similares
Octahydro-1H-isoindole derivatives
tert-Butoxycarbonyl-protected amines
Structurally related carbocyclic compounds
This combination of structural complexity and synthetic accessibility makes rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBSQHAPZPSICF-QRHSGQBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@H]2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
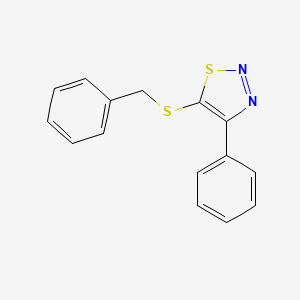
![3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971915.png)
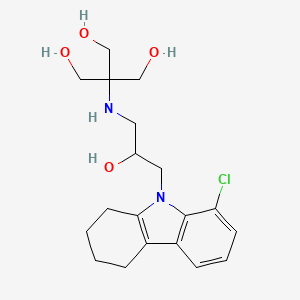
![2-[(4-Chlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2971918.png)
![2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2971920.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971921.png)
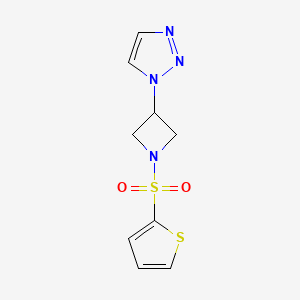

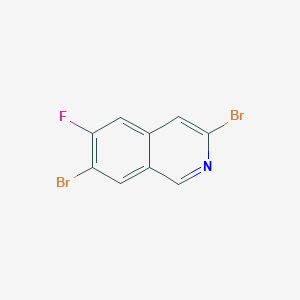
![7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)](/img/structure/B2971930.png)
![N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2971932.png)
![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate](/img/structure/B2971933.png)
![2-(4-chlorophenoxy)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide](/img/structure/B2971934.png)
